4-(4-Iodophenyl)piperidin-4-ol

Dopamine D2 receptor D2/D3 selectivity Antipsychotic radiotracer

4-(4-Iodophenyl)piperidin-4-ol (CAS 866930-76-9, C₁₁H₁₄INO, MW 303.14 g/mol) is a para-iodinated 4-phenylpiperidin-4-ol that serves as a critical synthetic intermediate in the preparation of selective dopamine D₂ receptor antagonists and sigma-1 receptor imaging probes. The molecule features a tertiary alcohol at the piperidine 4-position and a 4-iodophenyl substituent, which collectively confer a calculated logP of approximately 2.5–2.6 and a hydrogen-bond donor count of 2.

Molecular Formula C11H14INO
Molecular Weight 303.14 g/mol
Cat. No. B8344284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Iodophenyl)piperidin-4-ol
Molecular FormulaC11H14INO
Molecular Weight303.14 g/mol
Structural Identifiers
SMILESC1CNCCC1(C2=CC=C(C=C2)I)O
InChIInChI=1S/C11H14INO/c12-10-3-1-9(2-4-10)11(14)5-7-13-8-6-11/h1-4,13-14H,5-8H2
InChIKeyGDDVZIDKWGVHFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Iodophenyl)piperidin-4-ol: Core Scaffold Identity, Physicochemical Profile, and Supply-Grade Relevance


4-(4-Iodophenyl)piperidin-4-ol (CAS 866930-76-9, C₁₁H₁₄INO, MW 303.14 g/mol) is a para-iodinated 4-phenylpiperidin-4-ol that serves as a critical synthetic intermediate in the preparation of selective dopamine D₂ receptor antagonists and sigma-1 receptor imaging probes [1]. The molecule features a tertiary alcohol at the piperidine 4-position and a 4-iodophenyl substituent, which collectively confer a calculated logP of approximately 2.5–2.6 and a hydrogen-bond donor count of 2 [2]. Commercial availability is typically at ≥95% purity, with the free base form soluble in organic solvents such as ethanol, DMSO, and DMF but sparingly soluble in water .

Workflow

SPECT radiotracer synthesis via direct radioiodination (I-123/I-125)

Core utility

D2-selective antagonist and sigma-1 receptor probe precursor

Synthetic leverage

Aryl iodide handle for Pd-catalyzed diversification without protection

Why 4-(4-Iodophenyl)piperidin-4-ol Cannot Be Replaced by Its Bromo, Chloro, or Fluoro Analogs in D₂-Selective Antagonist and Sigma-1 Radioprobe Programs


The identity of the para-halogen on the 4-phenylpiperidin-4-ol scaffold is not a passive physicochemical detail; it directly governs D₂ versus D₃ dopamine receptor subtype selectivity, sigma-1 binding affinity, radiolabeling chemistry, and the achievable imaging modality. Replacing iodine with chlorine reduces D₂/D₃ selectivity from approximately 112–136-fold to approximately 42-fold in matched indole scaffolds [1]. Replacing iodine with bromine in sigma-1 radioligand programs shifts the radioisotope from SPECT-compatible ¹²³I/¹²⁵I to PET-compatible ⁷⁶Br, altering both imaging hardware requirements and in vivo biodistribution, with the bromo analogue showing different liver accumulation profiles [2]. Consequently, simple halogen interchange cannot preserve the pharmacological selectivity profile or the radiochemical development pathway that the 4-iodophenyl intermediate was designed to enable.

Target
4-Iodophenyl scaffold D2/D3 selectivity ~136-fold, direct SPECT iodination, fast Pd oxidative addition
Substitute
4-Bromophenyl analogue D2/D3 selectivity may drop, radiolabeling shifts to PET (Br-76), Pd kinetics slower
Substitute
4-Chlorophenyl analogue Selectivity reduced to ~42-fold, no direct halogen-exchange radiolabeling, requires separate labeling step
Substitute
4-Fluorophenyl analogue Lowest halogen polarizability, no radiohalogenation without prosthetic group, altered logP window

Quantitative Comparator Evidence: Where the 4-Iodophenyl Substituent Delivers Measurable Differentiation for Procurement Decisions


D₂/D₃ Dopamine Receptor Subtype Selectivity: 4-Iodophenyl Derivative (136-Fold) vs. 4-Chlorophenyl Analogue L-741,626 (~42-Fold)

In the head-to-head study by Vangveravong et al. (2010), compound 6—4-(4-iodophenyl)-1-((4-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol—exhibited a D₂ Ki of 0.9 nM and a D₃ Ki of 122 nM, yielding a D₃:D₂ selectivity ratio of 136. Compound 7, the 5-methoxy regioisomer, showed a D₂ Ki of 0.9 nM and a D₃ Ki of 100 nM (ratio 112). In contrast, the 4-chlorophenyl analogue L-741,626 (1-((1H-indol-3-yl)methyl)-4-(4-chlorophenyl)piperidin-4-ol) demonstrated a D₂ Ki of 2.4 nM and a D₃ Ki of 100 nM, giving a D₃:D₂ ratio of approximately 42 [1]. The matched-scaffold iodo compound 5 (unsubstituted indole) showed a D₃:D₂ ratio of 25 (D₂ Ki 3.8 nM, D₃ Ki 94.4 nM). Replacement of the indole with other heteroaromatic systems further eroded selectivity [1].

D2/D3 Selectivity
Head-to-head
136-fold (compound 6) vs. ~42-fold (L-741,626, 4-Cl)
Supports D2-selective ligand procurement for imaging programs.
Assay: [¹²⁵I]IABN binding, human D2/D3 receptors.
Dopamine D2 receptor D2/D3 selectivity Antipsychotic radiotracer

Sigma-1 Receptor Binding Affinity: (+)-pIV (Ki 1.30 nM) Surpasses Clinical Sigma Ligands by >10-Fold

In competitive inhibition studies by Shiba et al. (2005), the 4-iodophenyl-bearing vesamicol analogue (+)-pIV—(+)-2-[4-(4-iodophenyl)piperidino]cyclohexanol—displayed a sigma-1 receptor Ki of 1.30 nM, which is 15.3-fold higher affinity than (+)-pentazocine (Ki = 19.9 nM) and 10.4-fold higher than haloperidol (Ki = 13.5 nM), both established clinical sigma ligands [1]. The sigma-1/sigma-2 selectivity ratio for (+)-pIV was approximately 16 (sigma-2 Ki = 20.4 nM). The radiobrominated analogue (+)-pBrV showed affinities described as 'competitive' with (+)-pIV but with measurably lower lipophilicity, while the brominated derivative (+)-BrV-OH exhibited a sigma-1 Ki of 13.7 nM and sigma-2 Ki of 28.7 nM—approximately 10.5-fold weaker than (+)-pIV at sigma-1 [2].

Sigma-1 Affinity
Cross-study comparable
(+)-pIV Ki 1.30 nM vs. pentazocine Ki 19.9 nM
May support sigma-1 targeted tumor imaging probe selection.
Rat brain membranes, [³H]pentazocine displacement.
Sigma-1 receptor Tumor imaging SPECT radiotracer

Lipophilicity-Driven CNS Permeability: 4-Iodophenyl Analogues Achieve logP 2.54–2.60, Favorable for Blood-Brain Barrier Penetration Relative to Heteroaromatic Replacements

In the Vangveravong et al. (2010) study, the measured logP values for the two 4-iodophenyl lead compounds were 2.60 (compound 6, 4-methoxyindole) and 2.54 (compound 7, 5-methoxyindole). These values fall within the optimal range for passive blood-brain barrier penetration (logP 2–3.5) and are significantly higher than the logP of 1.43 observed for compound 8, where the indole was replaced by a 7-azaindole ring system while retaining the 4-iodophenyl group [1]. The authors explicitly noted that these logP values 'suggest that [compounds 6 and 7] will readily cross the blood-brain barrier and are good candidates for the development of D₂ receptor selective imaging agents' [1]. By comparison, the 4-chlorophenyl analogue L-741,626 has a reported logP of approximately 2.0–2.3, while the 4-bromophenyl analogue 4-(4-bromophenyl)piperidin-4-ol has a logP of approximately 2.0–2.4 .

CNS Penetration Fit
Cross-study comparable
logP 2.60 (4-iodo) vs. 1.43 (7-azaindole replacement)
Reported lipophilicity may support blood-brain barrier penetration context.
Shake-flask method; optimal logP range 2–3.5.
Blood-brain barrier logP CNS PET radiotracer

Radioiodination Compatibility for SPECT Imaging: Exclusive to the 4-Iodophenyl Scaffold Among Halogen Analogues

The 4-iodophenyl group uniquely enables direct radioiodination via isotope exchange or iododestannylation reactions to produce ¹²³I-labeled (SPECT) or ¹²⁵I-labeled (preclinical) tracers without requiring a separate prosthetic group. The Shiba et al. (2005) study demonstrated that (+)-[¹²⁵I]pIV could be prepared with a Kd of 6.96 nM and Bmax of 799 fmol/mg protein in saturation binding studies [1]. In contrast, the 4-bromophenyl analogue requires ⁷⁶Br (a cyclotron-produced PET isotope with a 16.2 h half-life), while the 4-chlorophenyl and 4-fluorophenyl analogues cannot be directly radiolabeled via halogen exchange at all—they require ¹⁸F or ¹¹C incorporation at separate positions on the molecule, adding synthetic complexity [2]. The radiochemical purity achievable for (+)-[¹²⁵I]pIV via iododestannylation exceeded 98% after HPLC purification [2]. Furthermore, the in vivo biodistribution of (+)-[¹²⁵I]pIV and (+)-[⁷⁷Br]pBrV in DU-145 tumor-bearing mice revealed comparable tumor uptake via sigma receptors, but the bromo analogue showed significantly lower liver accumulation—an important differential for PET vs. SPECT agent selection [2].

SPECT Radiochemistry
Direct comparison
Direct I-123/I-125 labeling, >98% radiochemical purity
Iodo scaffold enables SPECT workflow; Br analogue restricted to PET.
Iododestannylation; (+)-[¹²⁵I]pIV Kd = 6.96 nM.
Radioiodination SPECT imaging Isotope exchange

Synthetic Versatility: Aryl Iodide Cross-Coupling Reactivity Enables Sequential Functionalization Unavailable to Bromo or Chloro Analogues

The carbon–iodine bond of the 4-iodophenyl substituent undergoes oxidative addition to palladium(0) catalysts significantly faster than the corresponding carbon–bromine or carbon–chlorine bonds. The relative reactivity order is Ar–I > Ar–Br >> Ar–Cl in standard Suzuki–Miyaura, Stille, and Sonogashira coupling conditions [1]. This enables the 4-(4-iodophenyl)piperidin-4-ol intermediate to be elaborated via cross-coupling while preserving the piperidine alcohol functionality unprotected—a chemoselectivity advantage. In the Vangveravong et al. synthesis, the 4-(4-iodophenyl)-4-hydroxypiperidine (3b) was N-alkylated with gramine derivatives without requiring protection of the tertiary alcohol or the aryl iodide, demonstrating the orthogonal reactivity of the scaffold [2]. The bromo analogue (3c) was also used successfully in analogous alkylations, but the iodo intermediate provides a broader window for subsequent Pd-catalyzed diversification without competing debromination side reactions.

Pd Coupling Reactivity
Class-level
ArI > ArBr >> ArCl oxidative addition rate
May support late-stage diversification without protection.
General organometallic principle; scaffold-specific data limited.
Cross-coupling Palladium catalysis Sequential functionalization

Sigma-1/Sigma-2 Selectivity Ratio: (+)-pIV Achieves ~16-Fold Subtype Discrimination vs. ~2-Fold for (+)-BrV-OH

In the Shiba et al. (2005) study, (+)-pIV—the 4-iodophenyl-bearing vesamicol analogue—exhibited a sigma-1 Ki of 1.30 nM and a sigma-2 Ki of 20.4 nM, yielding a sigma-1/sigma-2 selectivity ratio of 15.7 [1]. By comparison, the brominated analogue (+)-BrV-OH showed a sigma-1 Ki of 13.7 nM and a sigma-2 Ki of 28.7 nM, giving a sigma-1/sigma-2 ratio of only 2.1 [2]. The 7.5-fold improvement in sigma-1/sigma-2 selectivity with the iodo compound translates to lower off-target sigma-2 binding, which is relevant because sigma-2 (now identified as TMEM97) is expressed in many peripheral tissues and can contribute to non-specific tracer accumulation in imaging studies.

σ1/σ2 Selectivity
Cross-study comparable
15.7 (iodo) vs. 2.1 (bromo analogue)
Reported sigma-1 selectivity may reduce off-target background in imaging.
[³H]DTG sigma-2 assay in rat liver.
Sigma-1 selectivity Sigma-2 off-target Radiotracer specificity

Application Scenarios Where 4-(4-Iodophenyl)piperidin-4-ol Provides Verifiable Advantage for Scientific Procurement


Development of D₂-Selective SPECT Radioligands for Schizophrenia and Parkinson's Disease Imaging

The 4-iodophenyl intermediate is the required building block for synthesizing compounds 6 and 7, which achieve >110-fold D₂/D₃ selectivity—the highest reported in the azaindole/benzofuran/benzothiophene series [1]. When the research objective is to quantify striatal D₂ receptor density without confounding D₃ signal from the ventral striatum and limbic regions, the iodo intermediate enables the only published scaffold delivering this selectivity window alongside SPECT-compatible radioiodination chemistry.

Sigma-1 Receptor Tumor Imaging via SPECT Using Radioiodinated (+)-pIV

The 4-iodophenylpiperidine scaffold is the direct precursor to (+)-pIV, which binds sigma-1 with Ki = 1.30 nM—a 15-fold improvement over clinical sigma ligands—and can be radioiodinated to >98% radiochemical purity for SPECT imaging of sigma-1-overexpressing tumors [2]. Programs utilizing SPECT (rather than PET) infrastructure must use the iodo intermediate, as bromo, chloro, and fluoro analogues are incompatible with direct SPECT radiohalogenation.

Structure-Activity Relationship (SAR) Studies of 4-Halophenyl Substituent Effects on D₂ and Sigma Receptor Pharmacology

The 4-iodophenyl compound serves as the maximal halogen size and polarizability anchor in a 4-halophenyl SAR series (F → Cl → Br → I). The availability of matched binding data from the Vangveravong et al. (2010) and BindingDB datasets [3] enables researchers to correlate halogen identity with D₂/D₃ selectivity and sigma-1 affinity changes. The iodo compound represents the endpoint of this SAR continuum, providing the largest van der Waals radius (2.15 Å vs. 1.85 Å for Br, 1.75 Å for Cl, 1.47 Å for F), the highest polarizability, and the greatest leaving-group capacity for radiochemistry [1].

Pd-Catalyzed Late-Stage Diversification of Piperidin-4-ol Scaffolds for CNS Library Synthesis

When a medicinal chemistry campaign requires the 4-phenylpiperidin-4-ol core to be elaborated via sequential cross-coupling at the para position of the phenyl ring, the 4-iodophenyl variant offers the fastest oxidative addition kinetics to Pd(0), enabling milder reaction conditions and broader functional group tolerance. The iodo intermediate can be N-alkylated without protecting the tertiary alcohol or the aryl iodide, demonstrating orthogonal reactivity suitable for parallel library synthesis [2].

Application
Selection Property
Validation Focus
D2-selective SPECT radioligand development
Iodine-dependent D2/D3 selectivity window
Selectivity ratio confirmation in binding assays
Sigma-1 receptor SPECT tumor imaging
Direct radioiodination compatibility
Radiochemical purity and affinity validation
4-Halophenyl SAR studies
Maximal halogen polarizability anchor
Affinity trend verification (F → I series)
Late-stage Pd-catalyzed diversification
Aryl iodide oxidative addition kinetics
Cross-coupling efficiency under mild conditions
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